molecular formula C16H21FN2O3S B2541227 N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1448047-06-0

N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2541227
CAS No.: 1448047-06-0
M. Wt: 340.41
InChI Key: FNAIHUKNNMSWNH-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21FN2O3S and its molecular weight is 340.41. The purity is usually 95%.
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Scientific Research Applications

Azetidine and Aziridine Compounds in Modulation and Synthesis

Azetidinyl Oxadiazoles as mGluR Modulators : A novel series of aryl azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators (PAMs) with improved physico-chemical properties. The research elaborates on the aryl, lower alkyl carboxamides analogs, and sulfonamide analogs of azetidines as moderate mGluR5 negative allosteric modulators (NAMs), demonstrating the compound's significant role in modulating glutamate receptors, a critical area in neurological research (Packiarajan et al., 2012).

Synthesis of Azetidine-2,4-Diones : Research on the photocyclization of N-formyl-N-methyl α,β-unsaturated amides leading to several alkyl-substituted azetidine-2,4-diones showcases the compound's utility in creating structurally complex molecules, contributing to the field of organic synthesis and medicinal chemistry (MaruyamaKazuhiro et al., 1980).

Activated Monomer Polymerization of an N-Sulfonylazetidine : This study explores the polymerization of N-(methanesulfonyl)azetidine, highlighting its application in developing new polymeric materials. The resulting polymers have potential applications in material science, demonstrating the compound's versatility beyond small molecule synthesis (Reisman et al., 2020).

Antimicrobial and Anticancer Applications

Antimycobacterial and Anticancer Agents : Compounds like 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their cyclization products have been evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis and exhibited broad spectrum antiproliferative activity against several cancer cell lines, indicating the potential of similar compounds in antimicrobial and anticancer research (Cihan-Üstündağ & Çapan, 2012).

Cycloalkanecarboxamide Derivatives for Anticancer Activity : A series of cycloalkanecarboxamide-containing sulfonate and sulfamate derivatives have been prepared and tested for their antiproliferative activity against a panel of cancer cell lines, showcasing the potential therapeutic applications of these compounds (El-Gamal et al., 2020).

Mechanism of Action

Without specific context or research, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways depending on its structure and the presence of the various functional groups .

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

N-cyclohexyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-12-6-8-14(9-7-12)23(21,22)15-10-19(11-15)16(20)18-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAIHUKNNMSWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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